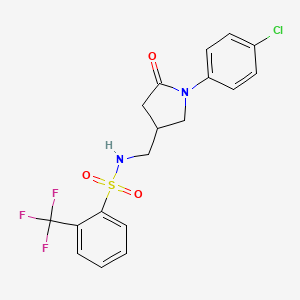
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16ClF3N2O3S and its molecular weight is 432.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrrolidine ring, chlorophenyl group, and trifluoromethyl benzenesulfonamide moiety. Its molecular formula is C16H17ClF3N2O2S with a molecular weight of 392.83 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its pharmacokinetic properties.
The precise mechanism of action for this compound is not fully elucidated. However, similar compounds have been shown to interact with various biological targets:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : They can bind to receptors, altering their activity and influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antineoplastic Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : There is evidence suggesting that this compound may reduce inflammation through modulation of inflammatory pathways.
- Neurological Effects : Some derivatives have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on cancer cell lines; demonstrated significant cell death at low micromolar concentrations. |
| Study 2 | Evaluated anti-inflammatory effects in animal models; showed reduced edema and inflammatory markers following treatment. |
| Study 3 | Assessed neuroprotective properties; indicated potential benefits in models of oxidative stress-induced neuronal damage. |
Toxicological Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate:
- Acute Toxicity : Studies report dose-dependent toxicity in animal models.
- Chronic Exposure Risks : Long-term studies highlight potential adverse effects on liver and kidney function at higher doses.
属性
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-13-5-7-14(8-6-13)24-11-12(9-17(24)25)10-23-28(26,27)16-4-2-1-3-15(16)18(20,21)22/h1-8,12,23H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSMPHIKLOFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














